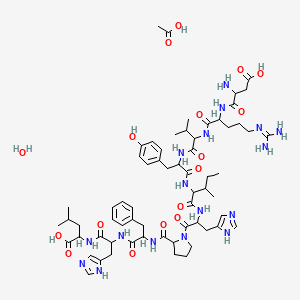![molecular formula C23H23ClIN5O7 B12324311 Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato es un compuesto sintético con una estructura molecular compleja. Se caracteriza por la presencia de átomos de cloro y yodo, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato generalmente implica múltiples pasos. El proceso comienza con la preparación del núcleo de adenosina, seguido de la introducción de los grupos 2-cloro y 3-yodofenilmetil. El paso final implica la acetilación de los grupos hidroxilo 2’,3’,5’ para formar el derivado triacetato. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso está optimizado para maximizar la eficiencia y minimizar los costos. Las técnicas avanzadas, como los reactores de flujo continuo y los sistemas de síntesis automatizados, se utilizan a menudo para lograr una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a nuevos compuestos.
Sustitución: Los átomos de cloro y yodo se pueden sustituir por otros grupos en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, siendo la temperatura, el solvente y el pH factores críticos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos sustituidos.
Aplicaciones Científicas De Investigación
La adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluida su función como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de la adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad e influenciando varias vías biológicas. Los objetivos moleculares y las vías exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato
- Adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato
Singularidad
La singularidad de la adenosina, 2-cloro-N-[(3-yodofenil)metil]-, 2’,3’,5’-triacetato radica en su estructura química específica, que le confiere propiedades y reactividad distintas.
Propiedades
Fórmula molecular |
C23H23ClIN5O7 |
|---|---|
Peso molecular |
643.8 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H23ClIN5O7/c1-11(31)34-9-16-18(35-12(2)32)19(36-13(3)33)22(37-16)30-10-27-17-20(28-23(24)29-21(17)30)26-8-14-5-4-6-15(25)7-14/h4-7,10,16,18-19,22H,8-9H2,1-3H3,(H,26,28,29)/t16-,18-,19-,22-/m1/s1 |
Clave InChI |
OMCZTKULCXQZCI-WGQQHEPDSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
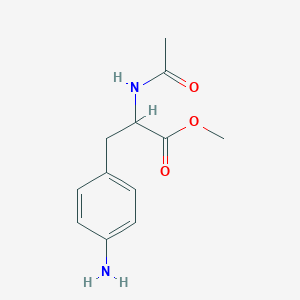
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)

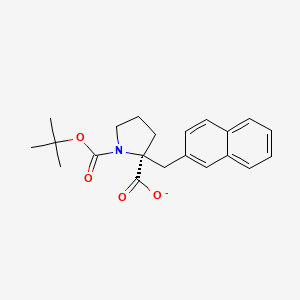
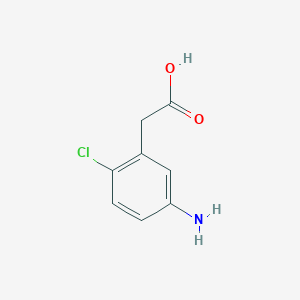
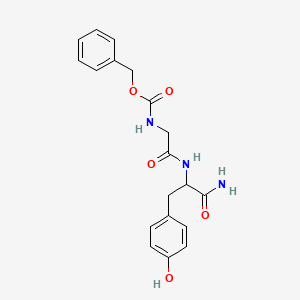
![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
